molecular formula C17H25N3O2 B243907 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B243907
M. Wt: 303.4 g/mol
InChI Key: DBLBCJADVLROKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Mechanism of Action

BTK is a key signaling molecule in the B-cell receptor pathway, which plays a critical role in the survival and proliferation of B-cells. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce tumor regression and prolong survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is that it may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass BTK.

Future Directions

There are several potential future directions for the development of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide. One area of interest is the combination of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Another potential direction is the investigation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in other types of cancer, such as solid tumors. Additionally, the development of biomarkers to predict response to N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide could help to identify patients who are most likely to benefit from treatment.

Synthesis Methods

The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact details of the synthesis are proprietary, but it is known that N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is synthesized using standard organic chemistry techniques.

Scientific Research Applications

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been tested in combination with other drugs, such as venetoclax and lenalidomide, to enhance its efficacy. The results of these studies have shown that N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is a potent inhibitor of BTK and has significant anti-tumor activity.

properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C17H25N3O2/c1-13(2)12-17(22)20-10-8-19(9-11-20)16-6-4-15(5-7-16)18-14(3)21/h4-7,13H,8-12H2,1-3H3,(H,18,21)

InChI Key

DBLBCJADVLROKI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.